N-[1,1'-Biphenyl]-4-yl-2-phenoxyacetamide
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Overview
Description
N-[1,1’-Biphenyl]-4-yl-2-phenoxyacetamide is an organic compound that features a biphenyl group and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-Biphenyl]-4-yl-2-phenoxyacetamide typically involves the reaction of 4-biphenylamine with phenoxyacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1,1’-Biphenyl]-4-yl-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl and phenoxyacetamide groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[1,1’-Biphenyl]-4-yl-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[1,1’-Biphenyl]-4-yl-2-phenoxyacetamide involves its interaction with specific molecular targets. The biphenyl group can intercalate into biological membranes, affecting membrane fluidity and function. The phenoxyacetamide moiety can interact with enzymes or receptors, modulating their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Biphenyl-4-yl-2-oxoethylbenzoate
- 2-(1,1’-Biphenyl)-4-yl-2-oxoethyl-4-pyridinylpyridinium bromide
Uniqueness
N-[1,1’-Biphenyl]-4-yl-2-phenoxyacetamide is unique due to its combination of biphenyl and phenoxyacetamide groups, which confer distinct chemical and biological properties
Biological Activity
N-[1,1'-Biphenyl]-4-yl-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic implications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of various enzymes and receptors, leading to diverse biological effects. For instance, it has been noted for its potential as an anti-cancer agent, where it selectively induces apoptosis in cancer cells while sparing normal cells .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound was tested on the HepG2 liver cancer cell line, showing an IC50 value of 1.43 µM, indicating strong anti-proliferative activity. Comparatively, its cytotoxic effect on normal liver cells (THLE-2) was significantly lower, with an IC50 of 36.27 µM . This selectivity suggests that the compound could be developed as a targeted cancer therapy.
Cell Line | IC50 (µM) |
---|---|
HepG2 | 1.43 |
THLE-2 | 36.27 |
Apoptotic Evaluation
Flow cytometry analysis revealed that treatment with this compound led to a significant increase in early and late apoptotic cells. The compound was found to induce cell cycle arrest at the G1/S phase, which is critical for preventing cancer cell proliferation .
In Vivo Studies
In vivo experiments further confirmed the efficacy of this compound in tumor growth suppression. Mice treated with the compound exhibited reduced tumor weight and volume compared to control groups. Hematological and biochemical analyses indicated that the compound also positively influenced blood parameters such as hemoglobin levels and white blood cell counts .
Case Studies
A notable case study involved the application of this compound in a model of liver cancer. The study demonstrated that this compound not only inhibited tumor growth but also prevented metastasis by inhibiting matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and migration .
Properties
CAS No. |
324073-84-9 |
---|---|
Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-phenoxy-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C20H17NO2/c22-20(15-23-19-9-5-2-6-10-19)21-18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14H,15H2,(H,21,22) |
InChI Key |
BSACLIWMQDQKDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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